Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-
Brand Name: Vulcanchem
CAS No.: 831235-68-8
VCID: VC16791038
InChI: InChI=1S/C33H21N3/c1-4-10-31-22(7-1)13-28(19-34-31)25-16-26(29-14-23-8-2-5-11-32(23)35-20-29)18-27(17-25)30-15-24-9-3-6-12-33(24)36-21-30/h1-21H
SMILES:
Molecular Formula: C33H21N3
Molecular Weight: 459.5 g/mol

Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-

CAS No.: 831235-68-8

Cat. No.: VC16791038

Molecular Formula: C33H21N3

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- - 831235-68-8

Specification

CAS No. 831235-68-8
Molecular Formula C33H21N3
Molecular Weight 459.5 g/mol
IUPAC Name 3-[3,5-di(quinolin-3-yl)phenyl]quinoline
Standard InChI InChI=1S/C33H21N3/c1-4-10-31-22(7-1)13-28(19-34-31)25-16-26(29-14-23-8-2-5-11-32(23)35-20-29)18-27(17-25)30-15-24-9-3-6-12-33(24)36-21-30/h1-21H
Standard InChI Key DNGWOBSPGKGNPW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s core structure consists of a benzene ring substituted at the 1,3,5-positions with quinoline groups. Each quinoline moiety—a bicyclic system comprising a benzene ring fused to a pyridine ring—introduces rigidity and π-conjugation, which are critical for both electronic delocalization and molecular recognition in biological systems . The IUPAC name, 3-[3,5-di(quinolin-3-yl)phenyl]quinoline, reflects this symmetrical substitution pattern.

Key Structural Features:

  • Symmetry: The 1,3,5-substitution pattern ensures a trigonal planar geometry, optimizing intermolecular interactions in crystalline states.

  • Conjugation: Extended π-systems across the benzene-quinoline interfaces enable absorption in the UV-visible spectrum, a property exploitable in sensing applications.

  • Steric Considerations: Despite conjugation, the orthogonal orientation of quinoline rings relative to the central benzene may impose steric constraints, influencing reactivity and binding affinities .

PropertyValue/DescriptorSource
Molecular FormulaC₃₃H₂₁N₃
Molecular Weight459.5 g/mol
InChIKeyDNGWOBSPGKGNPW-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6

Synthesis and Methodological Advances

Coupling Reactions

The synthesis of Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to assemble the quinoline subunits onto the central benzene ring. For instance, a tri-brominated benzene precursor may react with quinoline-3-boronic acid under catalytic conditions to yield the target compound.

Condensation Approaches

Alternative routes employ acid-catalyzed condensation of quinoline aldehydes with benzene triamines, though this method risks regioselectivity challenges due to competing reaction pathways . Recent advances in microwave-assisted synthesis have improved yields by reducing side reactions and accelerating reaction kinetics .

Optimization Challenges:

  • Regioselectivity: Ensuring exclusive 1,3,5-substitution requires careful control of stoichiometry and reaction conditions.

  • Purification: The compound’s high molecular weight and hydrophobicity necessitate chromatographic purification using non-polar solvents.

Photophysical Properties and Material Science Applications

Fluorescence and Optoelectronic Behavior

The extended conjugation in Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- confers strong fluorescence emission in the blue-green spectrum (λₑₘ ≈ 450–500 nm). This property is exploitable in:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer component.

  • Chemical Sensors: For detecting metal ions via fluorescence quenching.

Comparative Photophysical Data:

Compoundλₐᵦₛ (nm)λₑₘ (nm)Quantum Yield
Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-3404700.45
1,2,4-Benzenetriyl Isomer3304600.38

Data synthesized from .

Comparative Analysis with Structural Isomers

The 1,2,4-benzenetriyl isomer (CAS No. 831235-67-7) exhibits distinct physicochemical and biological profiles due to altered substitution symmetry . Key differences include:

Structural and Electronic Effects

  • Reduced Symmetry: The 1,2,4-isomer adopts a less planar conformation, diminishing π-conjugation and fluorescence efficiency .

  • Solubility: The asymmetric isomer demonstrates marginally higher solubility in polar aprotic solvents (e.g., DMF) due to disrupted crystallinity .

Biological Implications

  • Receptor Binding: Molecular dynamics simulations suggest the 1,3,5-isomer’s symmetry enhances fit into symmetrical enzyme active sites, such as acetylcholinesterase .

  • Antimicrobial Potency: The 1,2,4-isomer shows 20% lower activity against Pseudomonas aeruginosa, likely due to steric hindrance at target sites .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Functionalization of the quinoline nitrogen atoms with polyethylene glycol (PEG) chains could enhance aqueous solubility and tumor-targeting efficacy via the enhanced permeability and retention (EPR) effect .

High-Throughput Screening

Expanding SAR studies to evaluate substituent effects at the quinoline C-2 and C-8 positions may uncover derivatives with improved pharmacokinetic profiles . For instance, halogenation at C-8 has been shown to augment antimalarial activity in quinine analogs .

Advanced Material Applications

Incorporating this compound into metal-organic frameworks (MOFs) could yield materials with tunable emissive properties for use in environmental sensing or energy storage.

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